molecular formula C8H20O3Si B166834 Triethoxy(ethyl)silane CAS No. 78-07-9

Triethoxy(ethyl)silane

Cat. No. B166834
CAS RN: 78-07-9
M. Wt: 192.33 g/mol
InChI Key: DENFJSAFJTVPJR-UHFFFAOYSA-N
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Description

Triethoxy(ethyl)silane is an organosilicon compound with the formula HSi(OC2H5)3 . It is a colorless liquid used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .


Synthesis Analysis

The selective synthesis of triethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nano . Triethoxysilane can also be isolated by hydrolysis of chloro(triethoxy)silane in an organic solvent in the presence of a heterogeneous base .


Molecular Structure Analysis

The structure of triethyl silane includes a silicon atom (Si) at its center, three ethyl groups (C2H5), and one hydrogen atom . This arrangement creates the reactive Si-H bond, which is essential to organic chemistry .


Chemical Reactions Analysis

Triethoxysilane is used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . It can be used in reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .


Physical And Chemical Properties Analysis

Triethoxy(ethyl)silane is a colorless liquid with a density of 0.895 g/mL at 25° C and a refractive index of n20/D 1.392 (lit.) . It has a boiling point of 134-135 °C .

Scientific Research Applications

  • Electrochemical Applications : Ethyl tris-2-methoxyethoxy silane shows promise in improving the passivation of graphite electrodes in Li-ion cells. It influences the formation of a passive layer on the electrode, enhancing the functionality of graphite anodes in electrolytes (Schroeder, Gierczyk, Waszak, & Walkowiak, 2006).

  • Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes have been used to hydrolyze and polycondense to form ordered structured materials. These materials exhibit a platy morphology and a highly-organized inorganic–organic layered structure (Shimojima, Sugahara, & Kuroda, 1997).

  • Polymer Modification : Triethoxy silane functions introduced onto low molar mass hydroxy telechelic polybutadiene significantly impact swelling measurements and mechanical properties, indicating potential for various industrial applications (Schapman, Couvercelle, & Bunel, 2000).

  • Coating Improvement for Metals : Vinyl-triethoxy silane films on iron have been studied for their protective properties against corrosion, suggesting significant potential in improving the durability of metal surfaces (Flis & Kanoza, 2006).

  • Biomedical Applications : A study on poly(ethylene glycol) silane immobilized on iron oxide nanoparticles demonstrates potential for biomedical applications, such as in magnetic resonance imaging and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).

  • Proteomics and Biochemistry : Poly(ethylene glycol) silane coatings on glass microfluidic channels and fused-silica capillaries for electrophoretic separations of proteins show promise in proteomic analyses and are compatible with mass spectrometry (Razunguzwa, Warrier, & Timperman, 2006).

  • Biocompatible Coatings : Silane coatings on biodegradable magnesium alloys have been investigated for their corrosion resistance and biocompatibility, indicating potential applications in clinical settings (Gu, Guo, Wang, Lu, Lin, Li, Zheng, & Fan, 2017).

  • Synthetic Chemistry : Triethoxysilanes have been used in a copper-catalyzed three-component reaction with sulfur dioxide and hydrazines, leading to N-aminosulfonamides. This demonstrates the compound's versatility in synthetic organic chemistry (Wang, Xue, & Wang, 2014).

Safety And Hazards

Triethoxy(ethyl)silane is classified as a flammable liquid and vapor . It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

triethoxy(ethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENFJSAFJTVPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29254-45-3
Record name Silane, triethoxyethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29254-45-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7041962
Record name Ethyltriethoxysilane
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Molecular Weight

192.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyltriethoxysilane

CAS RN

78-07-9
Record name Ethyltriethoxysilane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyltriethoxysilane
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Record name Ethyltriethoxysilane
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Record name Silane, triethoxyethyl-
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Record name Ethyltriethoxysilane
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Record name Triethoxy(ethyl)silane
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Record name ETHYLTRIETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
B Wu, JP Breen, X Xing, MD Fayer - stanford.edu
To verify that the measurements of CLS are not significantly affected by preferential absorption of SCN-ions on the surfaces, we compared the CLS (Tw) measured in IL thin films made …
Number of citations: 2 web.stanford.edu
S Aravindh, V Gopalan - International Journal of Polymer Analysis …, 2023 - Taylor & Francis
Current power electronics instruments like switches, cables, transformers and good electrical insulating materials are gaining consideration for their compact and environmental design. …
Number of citations: 2 www.tandfonline.com
S Aravindh, G Venkatachalam - Polymers, 2022 - mdpi.com
The creation of tenable green composites is in high demand, due to ecologically available resources paving the way for applications to thrive in the manufacturing, aerospace, structural, …
Number of citations: 3 www.mdpi.com
M Son, S Han, D Han, Y Kim, J Lim, I Kim, CS Ha - Polymer Bulletin, 2008 - Springer
We report the influence of the type of organosilica precursors on the growth of organosilica domains and the interfacial interaction between polyimide (PI) and organosilica in PI/…
Number of citations: 19 link.springer.com
S Aravindh, G Venkatachalam - Journal of Natural Fibers, 2023 - Taylor & Francis
In recent times, there is an intensive growth toward investigation and creation of the green fiber composites due to its abundance and cost-effective, renewable, and environmentally-…
Number of citations: 0 www.tandfonline.com
Y Akila, N Muthukumarasamy, S Agilan, TK Mallick… - Optical Materials, 2016 - Elsevier
… In the present work, triethoxy ethyl silane acts as primer in substrate modification and helps in achieving highly packed TiO 2 nanorods arranged in the form of bouquet. …
Number of citations: 28 www.sciencedirect.com
A Zanchet, R Demori, FDB De Sousa… - Journal of Cleaner …, 2019 - Elsevier
It is essential to deeply understand the chemical changes caused in the rubber compositions when using green additives, especially in the thermal degradation and stability. So, the …
Number of citations: 26 www.sciencedirect.com
N Nuryono, A Qomariyah, W Kim, R Otomo… - Molecular …, 2019 - Elsevier
Modifications of propylsulfonic acid-fixed Fe 3 O 4 @SiO 2 with three organosilanes (C 2 , C 8 , and phenyl) were investigated to develop a magnetically separable solid acid catalyst …
Number of citations: 18 www.sciencedirect.com
MI Najeeb, MTH Sultan, Y Andou, AUM Shah… - Journal of Materials …, 2020 - Elsevier
This research studied the effects of silane treatment at different soaking time: 1, 3, 5 h, on the properties of new variant Yankee’s Pineapple AC6 leaf fiber (PALF). The properties of …
Number of citations: 48 www.sciencedirect.com
Z Nairoukh, J Blum - The Journal of Organic Chemistry, 2014 - ACS Publications
In the course of our studies toward the development of new heterogeneous conditions for better controlling regioselectivity in organic reactions, we investigated the application of sol–…
Number of citations: 14 pubs.acs.org

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